molecular formula C9H11BrO3 B181038 5-Bromo-1,2,3-trimethoxybenzene CAS No. 2675-79-8

5-Bromo-1,2,3-trimethoxybenzene

Cat. No. B181038
CAS RN: 2675-79-8
M. Wt: 247.09 g/mol
InChI Key: XAOOZMATJDXDQJ-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3-trimethoxybenzene is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular formula of 5-Bromo-1,2,3-trimethoxybenzene is C9H11BrO3 . The compound has a molecular weight of 247.09 g/mol . The InChI string representation of the molecule is InChI=1S/C9H11BrO3/c1-11-7-4-6 (10)5-8 (12-2)9 (7)13-3/h4-5H,1-3H3 .


Physical And Chemical Properties Analysis

5-Bromo-1,2,3-trimethoxybenzene is a white to light yellow to light orange powder to crystal . It has a density of 1.4±0.1 g/cm3 . The boiling point is 262.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 54.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

5-Bromo-1,2,3-trimethoxybenzene is a key intermediate in the synthesis of various organic compounds. It plays a crucial role in the preparation of mescaline, an organic compound with several applications, through the treatment of tricarbonyl(η6-1,2,3-trimethoxybenzene) chromium complex with acetonitrile carbanion, followed by iodine reduction and nitrile function reduction (Rose-Munch et al., 2000). Another study demonstrates the synthesis of 2-Bromo-4,5,2′,4′,6′-pentamethoxyl benzophenone from trimethoxybenzene, a key intermediate for preparing norathyriol (Jin, 2011).

Role in Synthesis of Natural Products and Pharmaceuticals

5-Bromo-1,2,3-trimethoxybenzene is used in synthesizing natural product precursors. The deprotonation of 1,2,3-trimethoxybenzene complexes and subsequent halogenation provides useful synthons for preparing 1,2,3-trimethoxy-5-substituted derivatives, precursors to natural products (Rose-Munch et al., 2000). Additionally, it is involved in the synthesis of bergenin-type C-glucosylarenes, which have potential pharmaceutical applications (Frick & Schmidt, 1991).

Catalysis and Bromination Reactions

5-Bromo-1,2,3-trimethoxybenzene is used in catalysis and bromination reactions. For example, meso-tetraphenyl-21-telluraporphyrins, which include derivatives of 1,3,5-trimethoxybenzene, act as catalysts in bromination reactions with H2O2 and NaBr (Abe, You, & Detty, 2002). This highlights its significance in developing efficient bromination methodologies.

Influence on Physical, Thermal, and Spectral Properties

A study on the influence of biofield energy treatment on 1,2,3-trimethoxybenzene, a related compound, revealed significant changes in physical, thermal, and spectral properties, suggesting potential modifications to its derivatives like 5-Bromo-1,2,3-trimethoxybenzene for specific applications (Trivedi et al., 2015).

Miscellaneous Applications

Various other studies have highlighted the diverse uses of 5-Bromo-1,2,3-trimethoxybenzene in organic synthesis, such as in the preparation of liquid crystals, as a precursor in the synthesis of combretastatin analogues, and in polymer chemistry (Bertini et al., 2003; Gerova et al., 2016; Uhrich, Hawker, Fréchet, & Turner, 1992).

Safety And Hazards

5-Bromo-1,2,3-trimethoxybenzene may cause an allergic skin reaction . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

The future directions of 5-Bromo-1,2,3-trimethoxybenzene are not explicitly mentioned in the search results .

properties

IUPAC Name

5-bromo-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOOZMATJDXDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181256
Record name 5-Bromo-1,2,3-trimethoxybenzene
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Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3-trimethoxybenzene

CAS RN

2675-79-8
Record name 1-Bromo-3,4,5-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Record name 5-bromo-1,2,3-trimethoxybenzene
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Record name 5-Bromo-1,2,3-trimethoxybenzene
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Synthesis routes and methods I

Procedure details

A mixture of 74 g (0.32 mol) of 4-bromo-2,6-dimethoxy-phenol 17 and 32 g (0.8 mol) of NaOH in 850 ml of H2O was cooled to 10° C. and 45 ml (0.48 mmol) of dimethyl sulfate was added. The mixture was refluxed for 3 h and an equal amount of dimethyl sulfate (total 0.96 mol) was then added. The mixture was refluxed for another 3 h. Upon cooling overnight, the gray product solidified and was filtered off and dissolved in 1.2 l of ether. The ether solution was filtered to remove insoluble impurity and washed sequentially with 5% NaOH solution (200 ml), water (2×200 mL), and brine (200 mL). The ether phase was dried over Na2SO4 to give a off-white solid, which was recrystallized in hexane (300 ml) to give 62.3 g (79%) of 18.
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79%

Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybromobenzene is prepared following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine)palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give Dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

3,4,5-Trimethoxybromobenzene is prepared from 3,4,5-trimethoxybenzoic acid following the procedure of Tetrahedron Lett. 26 (1985):5939-5942. Dibenzyl phosphite is heated in the presence of tetrakis(triphenylphosphine) palladium (0), triethylamine and toluene with 3,4,5-trimethoxybromobenzene to give dibenzyl 3,4,5-trimethoxyphenylphosphonate 2 following the procedure of J. Med. Chem. 32 (1989):1580-1590.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
151
Citations
ŞEN İsrafil, H KEBİROGLU, B GÜNDÜZ - Journal of Physical Chemistry and … - dergipark.org.tr
In this thesis, the optimization of 5-Bromo-1,2,3-Trımethoxybenzene molecule was done by using the DFT method. After optimization, with the same basis set we have calculated …
Number of citations: 0 dergipark.org.tr
F Rose-Munch, R Chavignon, JP Tranchier… - Inorganica Chimica …, 2000 - Elsevier
Treatment of tricarbonyl(η 6 -1,2,3-trimethoxybenzene)chromium complex 1 with acetonitrile carbanion in THF and then with iodine followed by reduction of the nitrile function gives …
Number of citations: 12 www.sciencedirect.com
F Bellina, S Cauteruccio, A Di Fiore, R Rossi - 2008 - Wiley Online Library
A general and efficient three‐step procedure for the highly regioselective synthesis of 1‐methyl‐1H‐imidazoles possessing electron‐rich, electron‐neutral, and/or electron‐deficient aryl …
AD Benischke, L Anthore‐Dalion… - … –A European Journal, 2018 - Wiley Online Library
Ph 3 La⋅5 LiCl and the related (m‐xylyl) 3 La⋅5 LiCl were used as Hal/La exchange reagents (Hal=Br, I) for the preparation of various triaryl‐ and triheteroaryl‐lanthanum derivatives. …
Q Chen, W Zajaczkowski, J Seibel… - Journal of Materials …, 2019 - pubs.rsc.org
Dibenzo[hi,st]ovalene (DBOV) has emerged as a new polycyclic aromatic hydrocarbon (PAH) with intriguing optical properties with strong red emission. Nevertheless, DBOV derivatives …
Number of citations: 9 pubs.rsc.org
T Wöhrle, J Kirres, M Kaller, M Mansueto… - The Journal of …, 2014 - ACS Publications
Sterically congested o-terphenyl crown ethers with alkoxy substituents at the 2,3,4-position or 3,4,5-position were synthesized from the corresponding tetrabromodibenzo[15]crown-5 …
Number of citations: 18 pubs.acs.org
RC Helgeson, AE Hayden, KN Houk - The Journal of Organic …, 2010 - ACS Publications
Introduction of a disulfide unit into the linker of a hemicarcerand creates a new way to control the entry and exit of guests. When the disulfide bond is reduced to two thiols, the “gate” …
Number of citations: 33 pubs.acs.org
AS Prasad, B Satyanarayana - Bulletin of the Korean Chemical …, 2012 - researchgate.net
The efficient formation of carbon-carbon bonds is among the most crucial transformations in synthetic chemistry. The palladium-catalyzed aryl-aryl cross-coupling (eg, Suzuki, Negishi, …
Number of citations: 11 www.researchgate.net
NG White, V Carta, MJ MacLachlan - Crystal Growth & Design, 2015 - ACS Publications
A hexahydroxyterphenyl was prepared in two steps and 77% overall yield. Co-crystallization of this ligand with a range of tetrabutylammonium salts gave [2 + 2] supramolecular …
Number of citations: 16 pubs.acs.org
R Pilli, V Balakrishnan, R Chandrasekaran… - Organic & …, 2019 - pubs.rsc.org
A simple and efficient iron-catalyzed protodehalogenation of alkyl and aryl halides using phenylhydrosilane is disclosed. The reaction utilizes FeCl3 without the requirement of ligands. …
Number of citations: 13 pubs.rsc.org

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